molecular formula C16H13NO3S B2988652 (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide CAS No. 2035006-76-7

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide

Cat. No. B2988652
CAS RN: 2035006-76-7
M. Wt: 299.34
InChI Key: ZGTPQIVDNAMHER-SOFGYWHQSA-N
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Description

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and is synthesized by the reaction between furan-2-carboxaldehyde and 5-((thiophen-2-yl)methyl)furan-2-carbaldehyde.

Scientific Research Applications

Intramolecular Cyclization

Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates containing a mercaptomethyl group adjacent to the alkene moiety demonstrate significant reactivity, leading to the formation of various dihydrothiopyrano and dihydrothieno furan systems through intramolecular cyclization. This reaction highlights the potential of furan-containing compounds for generating complex heterocyclic structures useful in various chemical synthesis applications (Pevzner, 2021).

Enantioselective Ene-reduction

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights the biocatalytic potential of fungi to modify furan-containing compounds, leading to products with significant stereochemical complexity. This approach offers a green chemistry alternative for synthesizing enantiomerically enriched compounds (Jimenez et al., 2019).

Palladium-catalyzed Alkenation

The palladium-catalyzed direct alkenation of thiophenes and furans with olefinic substrates such as acrylates and acrylamides results in mono-alkenylated products. This method demonstrates the utility of furan and thiophene derivatives in cross-coupling reactions, contributing to the synthesis of diverse organic compounds (Zhao et al., 2009).

C-H Bond Activation/Borylation

An iron-methyl complex with an N-heterocyclic carbene ligand activates the C-H bonds of furan and thiophene, leading to aryl complexes. This C-H bond activation is applied to the dehydrogenative coupling of furans or thiophenes with pinacolborane, showcasing a method for introducing boron into furan and thiophene rings, which is valuable for further functionalizations (Hatanaka et al., 2010).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(8-6-12-3-1-9-19-12)17-11-13-5-7-14(20-13)15-4-2-10-21-15/h1-10H,11H2,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPQIVDNAMHER-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide

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